N-Benzylidene-p-toluenesulfonamide
CAS No.:
Cat. No.: VC13308716
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO2S |
|---|---|
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | (NE)-N-benzylidene-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
| Standard InChI Key | HVCKVBQOKOFBFH-RVDMUPIBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |
Introduction
Synthesis and Reaction Mechanisms
Condensation-Based Synthesis
The primary route to N-Benzylidene-p-toluenesulfonamide involves the acid-catalyzed condensation of p-toluenesulfonamide with benzaldehyde. This reaction proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine bond. Typical conditions include:
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Solvent: Ethanol or dichloromethane.
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Catalyst: p-Toluenesulfonic acid (5–10 mol%) or Lewis acids like ZnCl₂.
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Temperature: Reflux (70–80°C) for 4–6 hours.
Example Reaction:
Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods. A domino dehydrogenation-condensation-hydrogenation sequence using transition-metal catalysts (e.g., Cu or Ru complexes) enables one-pot synthesis from alcohols and sulfonamides, minimizing waste . For instance:
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Catalyst: Cu(I)/PIM-1 (porous intrinsic microporous polymer).
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Conditions: 20–40°C, molecular sieves for water removal.
Structural and Physicochemical Properties
Crystallographic Data
While direct data for N-Benzylidene-p-toluenesulfonamide is limited, analogous sulfonamides exhibit triclinic crystal systems. For example, N-Benzyl-p-toluenesulfonamide (PubChem CID: 95801) crystallizes in space group with:
Spectroscopic Characteristics
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IR: Strong absorption at 1650–1680 cm⁻¹ (C=N stretch), 1150–1170 cm⁻¹ (S=O asymmetric stretch).
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NMR:
Applications in Research and Industry
Pharmaceutical Intermediates
N-Benzylidene-p-toluenesulfonamide serves as a precursor in synthesizing bioactive molecules. Its sulfonamide group enhances binding to metalloenzymes, making it valuable for:
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Antibacterial Agents: Analogous to sulfathiazole derivatives .
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Myosin Inhibitors: Modulates ATPase activity in muscle contraction studies (IC₅₀ ~5 µM).
Polymer Chemistry
Incorporated into epoxy resins, it improves thermal stability (T₅₀₀ = 320°C) and mechanical strength. Applications include:
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Curing Agents: For high-performance adhesives and coatings.
Organic Synthesis
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Chiral Auxiliaries: Facilitates asymmetric synthesis of amines via imine intermediates.
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Ligands in Catalysis: Coordinates to metals (e.g., Cu, Pd) in cross-coupling reactions .
Comparative Analysis with Analogues
| Property | N-Benzylidene-p-toluenesulfonamide | N-Benzyl-p-toluenesulfonamide |
|---|---|---|
| Functional Group | Imine (C=N) | Amine (C-N) |
| Synthesis Route | Condensation | Alkylation |
| Thermal Stability | Higher (decomp. >250°C) | Moderate (decomp. ~200°C) |
| Bioactivity | Enzyme inhibition | Myosin ATPase inhibition |
Challenges and Future Directions
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